molecular formula C25H36N2O B8247972 (R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8247972
M. Wt: 380.6 g/mol
InChI Key: UKDZPNCMOJOWIA-QHCPKHFHSA-N
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Description

®-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a unique combination of cyclohexyl, pyridinyl, and dihydrooxazole groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl precursor, followed by the introduction of the cyclohexyl group and the formation of the dihydrooxazole ring. Common reagents used in these steps include cyclohexyl bromide, pyridine derivatives, and oxazole-forming agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality ®-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.

Medicine

In medicine, ®-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties may enhance the performance and efficiency of various industrial applications.

Mechanism of Action

The mechanism of action of ®-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate biological pathways and exert its effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl derivatives: Compounds containing the pyridin-2-yl group, which may exhibit similar biological activities.

    Cyclohexyl derivatives: Compounds with a cyclohexyl group, known for their stability and hydrophobic properties.

    Dihydrooxazole derivatives: Compounds featuring the dihydrooxazole ring, which can participate in various chemical reactions.

Uniqueness

®-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(4R)-4-cyclohexyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h8,15-16,18-20,23-24H,1-7,9-14,17H2/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDZPNCMOJOWIA-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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